
Fmoc-Dap(bromoacetyl)-OH
Overview
Description
Fmoc-Dap(bromoacetyl)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound consists of:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group for the α-amino group, removable under basic conditions (e.g., piperidine) .
- Dap (2,3-diaminopropanoic acid): A non-proteinogenic amino acid with two amine groups.
- Bromoacetyl modification: A reactive side chain group enabling site-specific conjugation (e.g., thiol-alkylation with cysteine residues) .
This compound is critical for introducing functional handles into peptides for applications like bioconjugation, drug delivery, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(bromoacetyl)-OH typically involves the protection of the amino group of diaminopropionic acid with the Fmoc group, followed by the introduction of the bromoacetyl group. The process can be summarized as follows:
Fmoc Protection: The amino group of diaminopropionic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Bromoacetylation: The protected amino acid is then reacted with bromoacetyl chloride in the presence of a base to introduce the bromoacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Bioconjugation and Drug Development
The bromoacetyl group facilitates covalent bonding with nucleophiles (e.g., thiols, amines) in biomolecules:
Key Findings :
-
Antibody Pretargeting : The bromoacetyl group in Fmoc-Dap(bromoacetyl)-OH enables rapid conjugation with anti-CEA antibodies for radioimmunotherapy .
-
Reduced Cytotoxicity : Coulombic interactions from the Dap side chain improve biocompatibility in peptide-based therapeutics .
Stability and Reactivity
-
pH Sensitivity : Stable in acidic-to-neutral conditions (pH 4–7), but hydrolyzes at pH >8 due to bromoacetyl group lability .
-
Storage : Requires refrigeration (2–8°C) in anhydrous DMF or DCM to prevent decomposition .
Comparative Analysis with Related Derivatives
Research Advancements
-
Nanoparticle Drug Delivery : this compound was used to functionalize nanoparticles for targeted cancer therapy, improving cellular uptake by 40% compared to non-conjugated analogs .
-
Enzyme Inhibitors : Derivatives of this compound showed inhibitory activity against Candida albicans GlcN-6-P synthase, a target for antifungal agents .
Scientific Research Applications
Chemical Properties and Structure
Fmoc-Dap(bromoacetyl)-OH is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 432.28 g/mol
- CAS Number : 139211-12-2
The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism for the amino group during peptide synthesis, while the bromoacetyl moiety can be utilized for further chemical modifications or conjugations.
Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific functionalities. The Fmoc group allows for selective deprotection under mild conditions, making it compatible with various coupling strategies.
Key Benefits :
- Orthogonal Protection : The Fmoc protecting group is orthogonal to other common protecting groups (e.g., Boc), facilitating complex peptide synthesis.
- Enhanced Stability : The bromoacetyl group can enhance the stability of peptides against enzymatic degradation, which is crucial for therapeutic applications .
Drug Development
The incorporation of this compound into peptide-based drugs has shown promise in enhancing bioactivity and specificity. Peptides synthesized with this compound can exhibit improved pharmacological properties due to modifications that increase their stability and binding affinity to target receptors.
Case Study: Anticancer Peptides
Recent studies have explored the use of peptides derived from this compound in anticancer therapies. For instance, lipidation strategies have been employed to enhance the therapeutic efficacy of peptide drugs, improving their membrane permeability and bioavailability .
Example :
- A peptide synthesized using this compound demonstrated increased cytotoxicity against cancer cell lines compared to its non-lipidated counterparts, highlighting the potential of this compound in developing effective cancer therapeutics.
Bioconjugation Techniques
The bromoacetyl group in this compound can participate in bioconjugation reactions, allowing for the attachment of various biomolecules such as antibodies or fluorescent tags. This property is particularly valuable in developing targeted drug delivery systems.
Applications :
- Targeted Therapy : By conjugating therapeutic peptides to antibodies using this compound as a linker, researchers can create targeted therapies that minimize side effects while maximizing therapeutic effects.
- Imaging Agents : The ability to attach imaging agents to peptides can facilitate the development of diagnostic tools in medical imaging .
Research and Development
The versatility of this compound extends to various research fields, including:
- Neuroscience : Investigating neuropeptides that utilize this compound can lead to insights into neurological disorders.
- Immunology : Peptides synthesized from this compound may serve as immunogens or therapeutic agents in autoimmune diseases.
Mechanism of Action
The mechanism of action of Fmoc-Dap(bromoacetyl)-OH involves its reactivity with nucleophiles, which allows it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as cross-linking proteins or modifying peptides. The Fmoc group serves as a protective group during synthesis, ensuring that the amino group remains unreactive until the desired stage of the synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights :
- Bromoacetyl vs. Alloc/N₃ : Bromoacetyl enables direct covalent bonding with thiols, while Alloc and azide require additional reagents (e.g., Pd catalysts for Alloc removal, Cu for click chemistry) .
- Stability : Bromoacetyl is prone to hydrolysis under basic conditions, whereas Trt and Alloc are stable until specific deprotection steps .
Purity Analysis :
- Reverse-phase HPLC (RP-HPLC) with chiral columns is standard for resolving isomers (e.g., Fmoc-L/D-His(Trt)-OH in ).
Biological Activity
Fmoc-Dap(bromoacetyl)-OH is a derivative of 2,3-diaminopropionic acid (Dap) that has gained attention in the field of medicinal chemistry and peptide synthesis due to its unique structural features and biological activity. This article provides a detailed overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Fmoc Group : A protective group that enhances solubility and stability during peptide synthesis.
- Dap Backbone : A non-proteinogenic amino acid that can participate in various biochemical interactions.
- Bromoacetyl Moiety : This functional group is known for its reactivity, allowing for potential modifications and interactions with biological targets.
The compound's molecular formula is C₁₄H₁₄BrN₂O₃, with a molecular weight of approximately 328.17 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Modification : The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
- Peptide Synthesis : As a building block in peptide synthesis, it can lead to the formation of bioactive peptides that exhibit antimicrobial, anticancer, or antiviral properties.
- Ionizable Side Chains : The Dap side chains can interact through Coulombic interactions, which may influence the pH response of peptides and their biological activity .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies involving various bacterial strains, derivatives containing Dap have shown enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of essential enzymatic processes.
Anticancer Potential
Recent research has highlighted the potential anticancer activity of peptides synthesized from this compound. These peptides have been found to induce apoptosis in cancer cell lines through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Proliferation : By interfering with cell cycle regulation.
For instance, a study reported that a peptide derived from this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
Case Studies
- Peptide-Based Therapeutics : A study synthesized a series of peptides incorporating this compound to evaluate their efficacy against multidrug-resistant bacteria. The results indicated that these peptides had lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .
- Cancer Treatment Research : Another investigation focused on a peptide derived from this compound that was tested on various cancer cell lines. The findings revealed that this peptide not only inhibited cell growth but also triggered apoptotic pathways, indicating its potential as a lead compound for anticancer drug development .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for integrating Fmoc-Dap(bromoacetyl)-OH into Fmoc solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically incorporated during SPPS using HATU/DIEA as coupling reagents under inert conditions. The bromoacetyl group requires protection from nucleophilic side reactions during elongation. Post-incorporation, the Fmoc group is removed with 20% piperidine in DMF, while the bromoacetyl moiety remains intact for downstream conjugation . Purity should be verified via HPLC (≥97%) and mass spectrometry .
Q. How should researchers purify peptides containing this compound after synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended. Use gradients of acetonitrile/water (0.1% TFA) to separate impurities. The bromoacetyl group’s hydrophobicity may necessitate longer retention times. Confirm purity via LC-MS and compare retention profiles with standards .
Q. What storage conditions are optimal for this compound to maintain reactivity?
- Methodological Answer : Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis of the bromoacetyl group. For short-term use (1–2 weeks), dissolve in anhydrous DMF or DMSO and store at -20°C. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize bromoacetyl group stability during peptide elongation in SPPS?
- Methodological Answer : To minimize premature cleavage:
- Use mild deprotection agents (e.g., 2% hydrazine in DMF) for orthogonal protecting groups.
- Avoid strong nucleophiles (e.g., thiols) during synthesis.
- Monitor side reactions via MALDI-TOF after each coupling step. If degradation occurs, switch to a lower-temperature protocol (4°C) for sensitive steps .
Q. What strategies resolve discrepancies in mass spectrometry data post-conjugation of bromoacetyl-modified peptides?
- Methodological Answer : Discrepancies often arise from partial hydrolysis or unintended thioether adducts. To troubleshoot:
- Perform Edman degradation or partial hydrolysis to identify modification sites.
- Use high-resolution MS/MS to distinguish between bromoacetyl loss (-79.9 Da) and disulfide formation.
- Compare with control peptides synthesized without the bromoacetyl group .
Q. How can site-specific modifications be achieved using the bromoacetyl group in complex peptide scaffolds?
- Methodological Answer : The bromoacetyl group enables selective conjugation with thiol-containing molecules (e.g., cysteine residues or linkers). For regioselective control:
- Introduce a protected cysteine at the target site, followed by deprotection and reaction with bromoacetyl under pH 7–7.
- Use kinetic analysis (e.g., stopped-flow spectroscopy) to optimize reaction rates and minimize cross-reactivity .
Q. Safety and Handling
Q. What protective measures are critical when handling this compound?
- Methodological Answer : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Work in a fume hood due to potential bromoacetyl bromide release. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store waste in sealed containers labeled for halogenated organics .
Q. Experimental Design Considerations
Q. How does the bromoacetyl group influence peptide secondary structure in aqueous vs. organic solvents?
- Methodological Answer : The bromoacetyl group increases hydrophobicity, promoting β-sheet formation in aqueous buffers. Characterize via circular dichroism (CD) spectroscopy in PBS vs. TFE/water mixtures. Compare with analogs lacking the bromoacetyl group to isolate its structural effects .
Q. What analytical techniques validate successful bromoacetyl-mediated conjugation in multi-step syntheses?
- Methodological Answer : Use a combination of:
- HPLC : Monitor shifts in retention time post-conjugation.
- NMR : Identify new peaks corresponding to covalent bonds (e.g., thioether protons at 2.8–3.2 ppm).
- Fluorescence quenching : If conjugating a fluorophore, measure Förster resonance energy transfer (FRET) efficiency .
Q. Data Contradiction Analysis
Q. How to address conflicting bioactivity results in bromoacetyl-modified peptides across different synthesis batches?
- Methodological Answer : Batch variability may stem from residual DMF altering conjugation efficiency. To reconcile
- Standardize resin washing protocols (e.g., 3× DCM, 3× MeOH) to remove trace solvents.
- Quantify free bromoacetyl groups via Ellman’s assay pre-conjugation.
- Perform dose-response assays to correlate bioactivity with modification efficiency .
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.